2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid
Description
Overview of Bicyclic Hydrocarbons in Organic Chemistry Research
Bicyclic hydrocarbons are integral to various domains of chemical science, offering rigid scaffolds that are pivotal in the synthesis of complex natural products and pharmaceuticals. Their constrained structures often lead to unusual reactivity and stereochemical outcomes, making them fascinating subjects for both theoretical and practical investigation.
Bridged and fused ring systems are two of the primary classifications of bicyclic compounds. In fused systems, the two rings share two adjacent atoms, known as bridgehead atoms, and the bond between them. A common example is decalin, which consists of two fused cyclohexane (B81311) rings. Bridged systems, on the other hand, have non-adjacent bridgehead atoms connected by one or more atomic "bridges". This arrangement often results in a more rigid and cage-like structure.
The fusion of a cyclopropane (B1198618) ring to a larger ring system introduces a significant amount of ring strain. The ideal bond angle for sp³ hybridized carbon atoms is 109.5°, but the internal bond angles of a cyclopropane ring are constrained to 60°. This deviation, known as angle strain, along with torsional strain from eclipsing C-H bonds, makes the cyclopropane ring highly reactive and susceptible to ring-opening reactions. When fused to another ring, this inherent strain can be leveraged in synthetic chemistry to drive specific chemical transformations. The reactivity of these systems is often characterized by reactions that lead to the cleavage of the three-membered ring, thereby relieving the strain.
The Position of 2-(Bicyclo[4.1.0]heptan-3-yl)acetic Acid within Bicyclo[4.1.0]heptane Chemistry
While the parent bicyclo[4.1.0]heptane, also known as norcarane (B1199111), is a well-studied compound, specific derivatives like this compound are less documented in readily available scientific literature. However, by examining its structural components, we can infer its chemical characteristics.
Table 1: Physical Properties of Bicyclo[4.1.0]heptane (Norcarane)
| Property | Value |
| Chemical Formula | C₇H₁₂ |
| Molar Mass | 96.17 g/mol |
| Boiling Point | 116-117 °C |
| Density | 0.85 g/mL |
| Appearance | Colorless liquid |
This data pertains to the parent bicyclo[4.1.0]heptane compound.
The synthesis of the bicyclo[4.1.0]heptane core dates back to the development of cyclopropanation reactions. A notable method for its preparation is the Simmons-Smith reaction, which involves the reaction of cyclohexene (B86901) with diiodomethane (B129776) in the presence of a zinc-copper couple. wikipedia.org Research on bicyclo[4.1.0]heptane derivatives has been extensive, with studies focusing on their synthesis, stereochemistry, and utility as intermediates in organic synthesis. For instance, various bicyclo[4.1.0]heptane derivatives have been investigated for their potential as herbicides and as components of nucleoside analogues. While direct research on this compound is limited, the broader body of work on related structures provides a valuable framework for understanding its potential chemical behavior and applications. For example, studies on other functionalized bicyclo[4.1.0]heptanes have explored their use in the development of novel therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-bicyclo[4.1.0]heptanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)4-6-1-2-7-5-8(7)3-6/h6-8H,1-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGZYXPJPARJDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CC1CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bicyclo 4.1.0 Heptan 3 Yl Acetic Acid and Its Precursors
Strategies for Constructing the Bicyclo[4.1.0]heptane Scaffold
The bicyclo[4.1.0]heptane structure, which features a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a common motif in various natural products and biologically active molecules. researchgate.netthieme-connect.com The synthesis of this scaffold can be approached through several strategic pathways, primarily involving the formation of the three-membered cyclopropane ring onto a pre-existing six-membered ring.
Cyclopropanation Reactions for Spiro- or Fused Ring Systems
The most direct method for creating the bicyclo[4.1.0]heptane system is through the cyclopropanation of a cyclohexene (B86901) derivative. This involves the addition of a one-carbon unit across the double bond of the cyclohexene ring.
The Simmons-Smith reaction is a widely utilized method for the cyclopropanation of alkenes, including cyclohexene derivatives. researchgate.net This reaction typically employs diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)) to generate a carbenoid species that adds stereospecifically to the double bond. nih.gov The presence of a nearby hydroxyl group can direct the attack of the reagent through zinc chelation, allowing for high diastereoselectivity. uab.cat A key advantage of this method is its functional group tolerance and reliability in forming the cyclopropane ring. researchgate.net
Another approach involves the use of diazo compounds in the presence of transition metal catalysts, such as rhodium or copper complexes, to generate a carbene that then adds to the cyclohexene double bond.
Table 1: Examples of Carbene/Carbenoid Addition Reactions for Bicyclo[4.1.0]heptane Synthesis
| Starting Material | Reagents | Product | Yield | Diastereomeric Ratio | Reference |
|---|---|---|---|---|---|
| Cyclohexene Derivative with Chiral Acetal | CH₂I₂, Et₂Zn | Bicyclo[4.1.0]heptane derivative | 90% | 19:1 | uab.cat |
Intramolecular reactions provide an alternative and often highly stereoselective route to the bicyclo[4.1.0]heptane core. researchgate.netcitedrive.com These strategies typically involve a precursor molecule that already contains the necessary carbon atoms, which then undergoes a ring-closing reaction.
One such method is the gold(I)-catalyzed cycloisomerization of 1,6-cyclopropene-enes. researchgate.net This process proceeds through the regioselective opening of the cyclopropene ring to form an alkenyl gold carbenoid, which then undergoes intramolecular cyclopropanation with a remote olefin to construct the bicyclo[4.1.0]heptane framework efficiently and with high diastereoselectivity. researchgate.net
Transition-metal-free approaches have also been developed. For instance, a radical-mediated oxidative cyclopropanation of aza-1,6-enynes can form functionalized azabicyclo[4.1.0]heptane derivatives. rsc.org In a classic example, the formation of the bicyclo[4.1.0]heptane ring was achieved via the intramolecular cyclopropanation of the methine carbon of 5-hexenoic acid, which requires converting the acid into a diazoketone that cyclizes in the presence of copper bronze. rsc.org Palladium-catalyzed intramolecular coupling and cyclization of substrates like 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides can also yield substituted bicyclo[4.1.0]heptenes. acs.org
Diels-Alder Strategies for Bicyclic Precursors
The Diels-Alder reaction is a powerful tool for forming six-membered rings and can be employed to construct a cyclohexene precursor, which is then subjected to cyclopropanation to yield the bicyclo[4.1.0]heptane system. acs.org This cycloaddition reaction can establish up to four contiguous stereocenters, offering a high degree of stereocontrol. acs.org For instance, an enantiospecific Diels-Alder reaction can be the initial step in creating a chiral bicyclic carbon skeleton that is later functionalized. researchgate.net
More recent developments include visible light-mediated photoclick reactions of diazoenals with vinyl arenes. chemrxiv.org These reactions can proceed through a styryl Diels-Alder pathway to directly generate complex polycyclic systems containing a cyclopropane-fused scaffold, such as bicyclo[4.1.0]heptane-fused tetralins, with excellent yield and diastereoselectivity. chemrxiv.orgchemrxiv.org
Introduction and Functionalization of the Acetic Acid Side Chain
Once the bicyclo[4.1.0]heptane scaffold is in place, the next crucial step is the introduction of the acetic acid side chain at the C-3 position.
Carbon-Carbon Bond Formation at the Bicyclo[4.1.0]heptan-3-yl Position
Attaching a two-carbon chain to the C-3 position of the bicyclo[4.1.0]heptane ring can be achieved through various carbon-carbon bond-forming reactions. The specific strategy often depends on the existing functional groups on the bicyclic core.
If a ketone is present at the C-3 position (a bicyclo[4.1.0]heptan-3-one), a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate ylide (e.g., triethyl phosphonoacetate) can be used to introduce a carboxymethylidene group (=CHCO₂Et). Subsequent reduction of the double bond would then yield the ethyl ester of 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid, which can be hydrolyzed to the final product.
Alternatively, starting from a bicyclo[4.1.0]heptan-3-ol, the alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate). This can then be displaced by a nucleophile such as the enolate of a malonic ester in an Sₙ2 reaction. Subsequent hydrolysis and decarboxylation of the malonic ester derivative would furnish the desired acetic acid side chain. The stereochemistry of the starting alcohol will dictate the stereochemical outcome of this substitution.
In the total synthesis of (±)-Isosesquicarene, a related bicyclo[4.1.0]heptane derivative, functionalization at the C-3 position was demonstrated. oup.com For example, an acetate group at the C-3 position was reduced to an alcohol using lithium aluminum hydride (LiAlH₄). oup.com Such transformations highlight the chemical accessibility of this position for further elaboration into the acetic acid side chain. The reactivity of cations derived from bicyclo[4.1.0]heptan-2-yl systems has also been studied, providing insight into the stability and rearrangement pathways of intermediates that could be involved in functionalizing the adjacent C-3 position. scholaris.ca
Carboxylic Acid Group Derivatization and Manipulation
The carboxylic acid moiety of this compound is a key functional group that allows for a variety of chemical transformations. Derivatization of this group is often essential for analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS), or as a strategic step in a larger synthetic sequence. semanticscholar.orgresearchgate.netddtjournal.com
Common derivatization strategies for carboxylic acids involve converting them into esters, amides, or other functional groups with improved chromatographic or ionization properties. researchgate.netddtjournal.com For instance, reagents like 3-nitrophenylhydrazine (3-NPH) and aniline are used to create derivatives that are more readily analyzed by reversed-phase liquid chromatography and tandem mass spectrometry. nih.gov The derivatization with 3-NPH, in particular, has been shown to proceed with high efficiency, approaching 100%. nih.gov Another approach involves using reagents like 4-bromo-N-methylbenzylamine, which introduces a bromine atom, allowing for clear identification through the characteristic isotopic pattern in mass spectrometry. semanticscholar.org
In a synthetic context, manipulation of the carboxylic acid or its precursors is fundamental. For example, a common route to the acetic acid side chain involves the oxidation of a corresponding primary alcohol or vinyl group. strath.ac.uk Conversely, the carboxylic acid group can be reduced to an alcohol. Transformations on related bicyclo[4.1.0]heptane structures have included the reduction of acetate groups to alcohols using reagents like lithium aluminum hydride (LiAlH₄) and the subsequent oxidation of these alcohols to aldehydes and then potentially to carboxylic acids. oup.com These manipulations are critical for building the target molecule or creating analogues.
Stereoselective Synthesis of this compound
The synthesis of this compound with specific stereochemistry is a significant challenge due to the multiple chiral centers in the molecule. Advanced stereoselective methods are required to control the three-dimensional arrangement of the bicyclic core and the acetic acid side chain.
Enantioselective Approaches to Bicyclo[4.1.0]heptane Ring Systems
Achieving enantioselectivity in the formation of the bicyclo[4.1.0]heptane skeleton is a primary focus of synthetic efforts. A powerful strategy is the catalytic desymmetrization of a symmetric precursor. thieme-connect.comthieme-connect.comthieme-connect.com
One notable method is the organocatalytic desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones. thieme-connect.comthieme-connect.com This reaction, which proceeds without opening the cyclopropane ring, utilizes a dihydroquinine-derived bifunctional tertiary aminosquaramide as a catalyst. thieme-connect.comthieme-connect.com This approach involves a formal C(sp²)-H alkylation and can generate the bicyclic products with high enantiomeric ratios, up to 97:3 er. thieme-connect.comthieme-connect.com Other strategies for constructing the bicyclo[4.1.0]heptane framework include transition-metal catalysis and organic catalysis-mediated cyclization reactions. nih.govresearchgate.net For instance, gold-catalyzed cycloisomerization of 1,6-enynes has been employed to produce 3-azabicyclo[4.1.0]hept-4-enes with good enantioselectivities, which can serve as precursors to the carbocyclic skeleton. strath.ac.uk
Diastereoselective Control in Side-Chain Introduction
Once the bicyclic core is established, the introduction of the acetic acid side chain with the correct relative stereochemistry is crucial. This is often achieved through diastereoselective reactions where the existing chirality of the ring directs the stereochemical outcome of subsequent transformations.
Highly diastereoselective allylic oxidation and hydroboration reactions have been successfully used on bicyclo[4.1.0]heptane intermediates. nih.govacs.org These methods allow for the regio- and stereoselective installation of functional groups that can then be converted into the acetic acid side chain. For example, a hydroboration-oxidation sequence can introduce a hydroxymethyl group with high diastereoselectivity, which can then be oxidized to the desired carboxylic acid. nih.gov
Another approach involves the palladium-catalyzed intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, which produces 2-styryl-substituted bicyclo[4.1.0]hept-3-enes in a diastereoselective fashion. acs.orgdoi.org Furthermore, visible light-mediated photoclick pericyclic cascade reactions between diazoenals and 1,3-dienes have been shown to generate enal-functionalized bicyclo[4.1.0]heptane derivatives with excellent diastereoselectivity (>20:1). chemrxiv.org
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, offer a powerful avenue for producing enantiopure compounds. Enzymes can catalyze reactions with high stereo- and regioselectivity under mild conditions. In the context of cyclopropane-containing molecules, chemoenzymatic methods have been employed to generate diverse chiral scaffolds. acs.org While a specific chemoenzymatic route to this compound is not extensively detailed in the literature, the principles are applicable. For instance, enzymes such as lipases or esterases could be used for the kinetic resolution of a racemic mixture of bicyclo[4.1.0]heptane precursors, selectively reacting with one enantiomer to allow for the separation of both. This approach is valuable for accessing enantiomerically pure building blocks for the synthesis of the target molecule.
Optimization of Reaction Conditions and Yields in Academic Synthesis
The translation of synthetic routes from concept to practice involves meticulous optimization of reaction conditions to maximize yields and purity. This is particularly true for complex, multi-step syntheses common in an academic research setting.
Catalyst Development and Screening for Specific Transformations
The choice of catalyst is paramount in many of the key transformations for synthesizing bicyclo[4.1.0]heptane systems. Catalyst development and screening are therefore critical areas of research. nih.govresearchgate.net
In the enantioselective desymmetrization of meso-bicyclo[4.1.0]heptane derivatives, dihydroquinine-derived bifunctional tertiary aminosquaramides have emerged as highly effective organocatalysts. thieme-connect.comthieme-connect.comthieme-connect.com For palladium-catalyzed cyclization reactions, catalysts such as Pd(PPh₃)₄ are employed, and reaction efficiency is influenced by the electronic properties of the substrates. acs.orgdoi.org It has been observed that electron-rich and electron-neutral β-styryl bromides are superior coupling partners compared to their electron-deficient counterparts in these reactions. doi.org
The table below summarizes various catalytic systems used in the synthesis of bicyclo[4.1.0]heptane scaffolds.
| Reaction Type | Catalyst System | Key Features |
| Enantioselective Desymmetrization | Dihydroquinine-derived aminosquaramide | Organocatalytic; High enantioselectivity (up to 97:3 er) thieme-connect.comthieme-connect.com |
| Intramolecular Coupling-Cyclization | Pd(PPh₃)₄ / Ag₂CO₃ | Palladium-catalyzed; Diastereoselective acs.orgdoi.org |
| Cycloisomerization | Gold(I) complexes | Gold-catalyzed; Forms azabicyclo[4.1.0]heptene precursors enantioselectively strath.ac.uk |
| Tandem Addition/Bicyclization | Cp*(Cl)Ru(COD) | Ruthenium-catalyzed; For fluorinated bicyclo[4.1.0]heptane amino esters |
This continuous development and screening of catalysts are essential for discovering more efficient, selective, and sustainable synthetic routes to complex molecules like this compound.
Solvent Effects and Temperature Regimes in Synthetic Pathways
The construction of the bicyclo[4.1.0]heptane core of the target molecule is typically achieved through a cyclopropanation reaction of a corresponding cyclohexene precursor. A widely utilized method for this transformation is the Simmons-Smith reaction and its modifications, such as the Furukawa variant, which employs a diethylzinc and diiodomethane system. The selection of an appropriate solvent and a precise temperature profile is paramount for the success of this key reaction step.
Non-basic and unreactive solvents are generally preferred for the Simmons-Smith cyclopropanation to avoid interference with the electrophilic zinc carbenoid intermediate. nih.gov Commonly employed solvents include dichloromethane and 1,2-dichloroethane. nih.gov These solvents are polar enough to solubilize the reactants and stabilize intermediates without significantly decreasing the reaction rate, a phenomenon observed with more basic solvents. nih.gov For instance, in the synthesis of a bicyclic acetic acid precursor from (1-cyclohexenyl)-2-acetic acid, a Furukawa modification of the Simmons-Smith reaction is utilized, underscoring the importance of specific reagent and solvent choices. mdpi.com
Temperature control is another essential factor that dictates the outcome of the synthesis. Cyclopropanation reactions are often initiated at low temperatures, typically around 0 °C, to control the exothermic nature of the reaction and to ensure the stability of the reactive intermediates. nih.gov Following the initial phase, the reaction mixture is often allowed to warm to room temperature to drive the reaction to completion. This gradual increase in temperature helps to achieve a balance between reaction rate and selectivity. For example, the stereospecific cyclopropanation of a vindoline derivative using diethylzinc and diiodomethane in dichloromethane is initiated at 0 °C and then raised to 25 °C. nih.gov Similarly, the synthesis of a precursor for JBIR-03 and asporyzin C involves a Simmons-Smith reaction in dichloromethane at 0 °C for one hour. nih.gov
The presence of functional groups on the cyclohexene precursor, such as an ester group in ethyl 2-(cyclohex-2-en-1-yl)acetate, can influence the choice of reaction conditions. The ester group, being an electron-withdrawing group, can affect the reactivity of the double bond. However, the Simmons-Smith reaction is known to be compatible with a wide range of functional groups. wikipedia.org The directing effect of nearby functional groups, such as hydroxyl or ether groups, has been shown to influence the stereochemical outcome of the cyclopropanation. researchgate.net While an ester group is less likely to have a strong directing effect compared to a hydroxyl group, its presence necessitates careful optimization of solvent and temperature to maximize the yield of the desired diastereomer.
The final step in the synthesis of this compound typically involves the hydrolysis of its corresponding ester precursor. This reaction is usually carried out under basic or acidic conditions. The choice of solvent for hydrolysis is often a mixture of an organic solvent, such as an alcohol (e.g., methanol or ethanol), and water to ensure the solubility of both the ester and the hydrolyzing agent (e.g., potassium hydroxide or lithium hydroxide). The temperature for hydrolysis can range from room temperature to reflux, depending on the reactivity of the ester.
The following table summarizes the typical solvent and temperature conditions for the key synthetic steps leading to this compound.
| Reaction Step | Precursor | Reagents | Solvent | Temperature Regime |
| Cyclopropanation | Ethyl 2-(cyclohex-2-en-1-yl)acetate | Diethylzinc, Diiodomethane | Dichloromethane or 1,2-Dichloroethane | 0 °C to Room Temperature |
| Hydrolysis | Ethyl 2-(bicyclo[4.1.0]heptan-3-yl)acetate | KOH or LiOH | Methanol/Water or Ethanol/Water | Room Temperature to Reflux |
Table 1: Typical Solvent and Temperature Regimes in the Synthesis of this compound and its Precursor.
Chemical Reactivity and Mechanistic Studies of 2 Bicyclo 4.1.0 Heptan 3 Yl Acetic Acid
Reactions Involving the Cyclopropane (B1198618) Ring
The three-membered ring of the bicyclo[4.1.0]heptane core is the primary site of reactivity, driven by the desire to relieve ring strain. This leads to a variety of transformations, including ring-opening reactions, rearrangements, and cycloadditions.
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under both acidic and radical conditions, often leading to rearranged products.
While specific studies on 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid are not extensively documented, the acid-catalyzed behavior of the parent bicyclo[4.1.0]heptane system provides insight into its expected reactivity. Treatment of bicyclo[4.1.0]heptane derivatives with mineral or Lewis acids can induce rearrangement to form seven-membered rings. thieme-connect.de This transformation is driven by the relief of the significant strain energy of the cyclopropane ring.
The mechanism typically involves protonation of the cyclopropane ring, leading to a carbocationic intermediate. This intermediate can then undergo a series of bond migrations, resulting in the expansion of the six-membered ring to a more stable seven-membered cycloheptane (B1346806) or cycloheptene (B1346976) derivative. The specific outcome of the reaction is influenced by the substitution pattern on the bicyclic system and the reaction conditions employed. For instance, the rearrangement of silyloxy-substituted bicyclo[4.1.0]heptane with iron(III) chloride is known to produce cycloheptane-1,3-dione. thieme-connect.de
Table 1: Examples of Acid-Catalyzed Rearrangements in Bicyclo[4.1.0]heptane Systems
| Starting Material | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| Silyloxy-substituted bicyclo[4.1.0]heptane | FeCl₃, py, DMF | Cycloheptane-1,3-dione | thieme-connect.de |
The cyclopropane ring in bicyclo[4.1.0]heptane systems can also undergo cleavage through radical-mediated pathways. These reactions often involve the formation of a cyclopropylcarbinyl radical, which can rearrange to a more stable homoallylic radical. Studies on related systems, such as 7-methylenebicyclo[4.1.0]heptan-2-one, have shown that radical-anion intermediates, generated for example with lithium in liquid ammonia, can lead to cleavage of either the endocyclic or exocyclic bonds of the cyclopropane ring. ucl.ac.uk This results in the formation of cycloheptyl derivatives. ucl.ac.uk
Furthermore, the oxygenation of 1-methylbicyclo[4.1.0]heptane with dioxiranes has been shown to proceed through both radical and cationic intermediates. semanticscholar.org The initial hydrogen atom abstraction from a C-H bond adjacent to the cyclopropane ring can lead to a carbon radical. This radical can then undergo oxidation to a cation, which subsequently rearranges to yield ring-opened and expanded products. semanticscholar.org This suggests that this compound could potentially undergo similar transformations, where radical formation at a position alpha to the cyclopropane ring could initiate a cascade of reactions leading to ring cleavage and rearrangement.
Table 2: Radical-Mediated Transformations in Bicyclo[4.1.0]heptane Analogs
| Substrate | Conditions | Key Intermediates | Products | Reference |
|---|---|---|---|---|
| 7-Methylenebicyclo[4.1.0]heptan-2-one | Lithium in liquid ammonia | Radical anion, allylic radical | Cycloheptyl derivatives | ucl.ac.uk |
| 1-Methylbicyclo[4.1.0]heptane | Dioxirane | Carbon radical, cationic intermediate | Rearranged and ring-opened products | semanticscholar.org |
The strained nature of the cyclopropane ring can also influence the course of cycloaddition reactions. In some cases, the cyclopropane ring itself can act as a three-carbon component in (3+2) cycloadditions, leading to the formation of five-membered rings. Additionally, the double bond in unsaturated bicyclo[4.1.0]heptene systems can readily undergo cycloaddition reactions. For example, the reaction of bicyclo[4.1.0]hept-2-ene can be initiated by excited-state one-bond cleavage, leading to intermediates that can result in sigmatropic shift products. acs.org
Ring-Opening Reactions and Associated Rearrangements
Transformations of the Carboxylic Acid Functionality
The carboxylic acid group of this compound allows for a variety of standard chemical transformations to synthesize derivatives with potentially interesting properties.
The synthesis of esters and amides from carboxylic acids are fundamental transformations in organic synthesis. While specific documented examples of esterification and amidation of this compound are limited in publicly available literature, these reactions are expected to proceed under standard conditions.
Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (Fischer esterification). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) before reaction with an alcohol. The oxidative cleavage of substituted bicyclo[n.1.0]alkan-1-ols has been shown to produce unsaturated carboxylic acids or their methyl esters, demonstrating the feasibility of having an ester functionality in such bicyclic systems. researchgate.net
Amidation can be similarly accomplished by reacting the carboxylic acid with an amine. This reaction is often facilitated by the use of coupling agents to form an activated ester intermediate, which then readily reacts with the amine. A patent has described the synthesis of various substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides, highlighting the accessibility of amide derivatives within this molecular framework. google.com These amides were prepared to explore their properties as food flavor substances. google.com
Table 3: General Methods for Esterification and Amidation
| Reaction | Reagents | General Product |
|---|---|---|
| Esterification (Fischer) | Alcohol, Acid catalyst (e.g., H₂SO₄) | Ester |
| Esterification (Coupling) | Alcohol, Coupling agent (e.g., DCC) | Ester |
Reduction and Oxidation Reactions of the Carboxylic Acid Group
The carboxylic acid functional group in this compound is amenable to standard reduction and oxidation protocols. However, the specific conditions and outcomes for this particular molecule are not extensively documented in the scientific literature. Based on general organic chemistry principles, the following transformations can be anticipated.
Reduction:
The reduction of the carboxylic acid to the corresponding primary alcohol, 2-(bicyclo[4.1.0]heptan-3-yl)ethanol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). ambeed.com The reaction proceeds via a metal hydride mechanism where a hydride ion attacks the carbonyl carbon of the carboxylic acid. A subsequent aqueous workup would yield the desired alcohol. While specific yields for this reaction on this compound are not available, reductions of similar carboxylic acids with LiAlH₄ are generally efficient. oup.com
Table 1: Plausible Reduction of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-(Bicyclo[4.1.0]heptan-3-yl)ethanol | Reduction |
Oxidation:
Oxidative transformations of the carboxylic acid group itself are less common as it is already in a high oxidation state. However, oxidative degradation of the molecule can occur under harsh conditions. More relevant are the oxidation reactions of the corresponding primary alcohol, which could be synthesized from the carboxylic acid. The oxidation of 2-(bicyclo[4.1.0]heptan-3-yl)ethanol with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 2-(bicyclo[4.1.0]heptan-3-yl)acetaldehyde. youtube.com The use of stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially lead to cleavage of the bicyclic core, particularly given the inherent strain of the cyclopropane ring. researchgate.net
Advanced Mechanistic Investigations
Detailed mechanistic studies on this compound are not well-documented. However, the principles of kinetic studies and isotope labeling experiments, as applied to related bicyclic systems, can provide a framework for understanding its reactivity.
Kinetic studies are instrumental in determining the rate-determining step of a reaction and providing insights into the transition state. For reactions involving this compound, such as the ring-opening of the cyclopropane, kinetic analysis could help to elucidate the mechanism. For instance, by monitoring the reaction rate under varying concentrations of reactants and catalysts, the order of the reaction can be determined.
While no kinetic data is available for the target molecule, studies on other bicyclo[4.1.0]heptane derivatives have been conducted. For example, kinetic investigations of the thermal rearrangements of substituted bicyclo[4.1.0]heptanes have provided valuable information on the energetics of these processes. nih.gov
Isotope labeling is a powerful tool for tracing the fate of atoms during a chemical reaction, thereby elucidating the reaction mechanism. Deuterium (B1214612) labeling, in particular, is widely used to probe reaction pathways.
In the context of this compound, deuterium labeling could be employed to study the mechanism of ring-opening reactions or rearrangements. For example, by selectively replacing specific hydrogen atoms with deuterium, it would be possible to determine which bonds are broken and formed during the reaction by analyzing the position of the deuterium atoms in the products. Such studies have been performed on other bicyclic systems to distinguish between different mechanistic possibilities. rsc.orgmcmaster.ca For instance, hydrogen-deuterium exchange studies have been used to investigate carbanion formation in bicyclic systems. rsc.org While no such studies have been reported for this compound, they represent a potential avenue for future research to gain a deeper understanding of its chemical reactivity.
Analysis of Reactive Intermediates
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the specific reactive intermediates of this compound. While studies on related bicyclo[4.1.0]heptane derivatives provide insights into the general reactivity of this structural class, specific experimental or computational data detailing the formation, characterization, or behavior of reactive intermediates originating from this compound are not presently available.
The reactivity of the bicyclo[4.1.0]heptane system is largely influenced by the inherent strain of the fused cyclopropane ring. Reactions involving this scaffold, particularly under acidic conditions, often proceed through carbocationic intermediates. For instance, acid-catalyzed rearrangements of bicyclo[4.1.0]heptan-2-ols and related ketones have been shown to involve cyclopropyl-methyl type carbocations, which can undergo subsequent ring-opening or rearrangement reactions. Similarly, solvolysis reactions of other bicyclo[4.1.0]heptane derivatives have been proposed to proceed via nonclassical carbocations.
However, the influence of the acetic acid moiety at the C-3 position on the formation and stability of such intermediates for the title compound has not been specifically investigated. The electronic effects of the carboxylic acid group, as well as its potential to participate in reactions (e.g., through anchimeric assistance), would be critical in determining the precise nature and fate of any reactive intermediates.
Without dedicated mechanistic studies on this compound, any discussion of its specific reactive intermediates, such as carbocations, radicals, or carbanions, would be purely speculative. Detailed research, including kinetic studies, isotopic labeling, and computational modeling, is required to elucidate the specific intermediates involved in its chemical transformations. As such, no data tables or detailed research findings on the reactive intermediates of this particular compound can be provided at this time.
Stereochemical Investigations of 2 Bicyclo 4.1.0 Heptan 3 Yl Acetic Acid
Analysis of Stereoisomers and Diastereomers
The structure of 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid, featuring a fused cyclopropane (B1198618) and cyclohexane (B81311) ring system, gives rise to multiple stereogenic centers. The bridgehead carbons (C1 and C6) and the carbon bearing the acetic acid group (C3) are chiral centers, leading to a variety of stereoisomers and diastereomers.
Endocyclic and Exocyclic Stereochemistry of the Bicyclo[4.1.0]heptane Ring
The fusion of the cyclopropane ring to the cyclohexane ring in the bicyclo[4.1.0]heptane system can be either cis or trans. In the cis configuration, the hydrogens on the bridgehead carbons are on the same face of the cyclohexane ring, which typically adopts a boat-like conformation to alleviate strain. The trans configuration would impose significant ring strain and is generally less stable.
The possible stereochemical relationships in the bicyclo[4.1.0]heptane ring of this compound are summarized in the table below.
| Stereocenter | Possible Configurations | Resulting Isomerism |
| C1/C6 Bridge | cis, trans | Diastereomers |
| Substituent at C3 | endo, exo | Diastereomers |
Stereochemical Influence of the Acetic Acid Side Chain
The presence of the acetic acid group can lead to the formation of diastereomers. For example, considering a cis-fused bicyclo[4.1.0]heptane ring, the acetic acid group can be either endo or exo. These two diastereomers will have different physical and chemical properties. Each of these diastereomers can exist as a pair of enantiomers.
Conformational Analysis and Dynamics
The conformational landscape of this compound is primarily dictated by the flexibility of the six-membered ring and the rotational freedom of the acetic acid side chain.
Preferred Conformations of the Bicyclo[4.1.0]heptane Skeleton
The bicyclo[4.1.0]heptane skeleton, also known as norcarane (B1199111), typically exists in a limited number of stable conformations due to the rigidity imposed by the fused cyclopropane ring. In the case of the more stable cis-isomer, the cyclohexane ring is forced into a boat or twist-boat conformation. The chair conformation, which is preferred for simple cyclohexanes, would introduce excessive torsional strain in the bicyclo[4.1.0]heptane system. Computational studies on related bicyclo[4.1.0]heptan-2-ol have indicated a preference for chair-like conformations, with the boat conformation being higher in energy.
The presence of the acetic acid substituent at C3 will further influence the conformational equilibrium. The substituent will preferentially occupy a position that minimizes steric interactions with the rest of the bicyclic framework.
| Conformation | Relative Energy (approximate) | Key Steric Interactions |
| Boat | Lower | Minimized torsional strain from fused ring |
| Twist-Boat | Slightly Higher | Intermediate between boat and chair |
| Chair | Significantly Higher | High torsional strain at the ring fusion |
Rotational Barriers and Flexibility of the Acetic Acid Moiety
The acetic acid side chain possesses rotational freedom around the C3-C(acetic) bond. The rotation is not entirely free, as there are energy barriers corresponding to different staggered and eclipsed conformations of the carboxymethyl group relative to the bicyclic ring. These rotational barriers are influenced by steric hindrance between the carboxylic acid group and adjacent hydrogens or other substituents on the bicyclic frame.
Methods for Stereochemical Assignment
The unambiguous determination of the stereochemistry of this compound and its various isomers relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are powerful tools for elucidating stereochemistry. For bicyclo[4.1.0]heptane derivatives, one- and two-dimensional NMR experiments can provide detailed information.
1H NMR: The coupling constants between protons can help determine their relative spatial orientation (e.g., axial vs. equatorial).
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify protons that are close in space, which is invaluable for determining endo/exo and cis/trans relationships. For instance, in a related bicyclic system, cross-peaks between H-3 and H-7endo confirmed a cis relative disposition. smolecule.com
X-ray Crystallography: When a single crystal of a compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure, allowing for the absolute assignment of stereochemistry. This technique has been used to determine the stereochemical information of derivatives of the bicyclo[4.1.0]heptane framework. smolecule.com
Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the relative stabilities of different stereoisomers and conformers. By comparing calculated NMR parameters with experimental data, it is possible to assign the stereochemistry of the molecule.
A summary of methods for stereochemical assignment is presented below:
| Method | Information Provided |
| 1D/2D NMR Spectroscopy | Connectivity, relative stereochemistry (coupling constants), through-space proximities (NOE) |
| X-ray Crystallography | Absolute three-dimensional structure and configuration |
| Computational Chemistry | Relative energies of stereoisomers and conformers, predicted spectroscopic parameters |
Diastereomeric Salt Formation and Separation
The resolution of racemic this compound into its individual enantiomers has been effectively accomplished through the classical method of diastereomeric salt formation. kiko-tech.co.jppsu.edu This technique relies on the reaction of the racemic carboxylic acid with a single enantiomer of a chiral base, typically a chiral amine or amino alcohol, to form a pair of diastereomeric salts. pageplace.de These resulting diastereomers possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. kiko-tech.co.jpresearchgate.net
In the case of this compound, initial attempts at resolution proved challenging. kiko-tech.co.jp A breakthrough was achieved by employing chiral amino alcohols as resolving agents. kiko-tech.co.jp An extensive screening process was undertaken to identify the optimal chiral agent and solvent system. kiko-tech.co.jp This involved testing various chiral amino alcohols and a range of different solvents and solvent mixtures to find conditions that would yield diastereomeric salts with a significant solubility difference. kiko-tech.co.jp
The most successful resolution was achieved using chiral trans-1-amino-2-indanol. kiko-tech.co.jp When this resolving agent was combined with racemic this compound in a 1:1 mixture of propionitrile (B127096) (EtCN) and methyl tert-butyl ether (MTBE), a dramatic difference in the solubility of the two diastereomeric salts was observed. kiko-tech.co.jp The salt of the desired (+)-enantiomer, [(+)-2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid]-[trans-1-amino-2-indanol], was found to be approximately 1,000 times less soluble than the salt of the (-)-enantiomer. kiko-tech.co.jp This significant disparity in solubility provided an excellent basis for separation; the sparingly soluble salt of the (+)-enantiomer precipitated from the solution, allowing it to be isolated in high purity by simple filtration, while the more soluble salt of the (-)-enantiomer remained in the mother liquor. kiko-tech.co.jp
Table 1: Screening of Chiral Resolving Agents and Solvents
| Chiral Resolving Agent Screened | Solvent System Screened | Outcome |
| Various Chiral Amino Alcohols | 12 different solvents and solvent mixtures | Initial recovery was poor and insufficient for large-scale separation with early combinations. kiko-tech.co.jp |
| trans-1-amino-2-indanol | 1:1 Propionitrile (EtCN):Methyl tert-butyl ether (MTBE) | Excellent resolution achieved due to a large solubility difference between the diastereomeric salts. kiko-tech.co.jp |
Chiral Derivatization for Chromatographic Resolution
An alternative strategy for the separation of enantiomers of this compound is through chiral derivatization followed by chromatography. aocs.org This indirect method involves covalently reacting the racemic mixture with an enantiomerically pure chiral derivatizing agent (CDA). mdpi.comnih.gov The reaction transforms the pair of enantiomers into a pair of diastereomers. aocs.org Unlike the original enantiomers, which have identical physical properties (except for their interaction with polarized light) and cannot be separated by standard chromatographic techniques, the resulting diastereomers have distinct physical and chemical properties. aocs.orgnih.gov This difference allows them to be separated using conventional, non-chiral chromatographic methods such as High-Performance Liquid Chromatography (HPLC) on a standard silica (B1680970) gel column or Gas Chromatography (GC). aocs.org
For this compound, the carboxylic acid functional group is the target for derivatization. A variety of CDAs are available that react with carboxylic acids, often after activation, or with alcohols, necessitating the reduction of the carboxylic acid to a primary alcohol first. For instance, enantiomerically pure amines or alcohols can be used to form diastereomeric amides or esters, respectively. mdpi.com
A common approach involves reacting the carboxylic acid with an enantiomerically pure amine, such as (S)-(+)- or (R)-(-)-1-(1-naphthyl)ethylamine, in the presence of a coupling agent to form stable diastereomeric amides. aocs.org Similarly, reaction with a chiral alcohol can yield diastereomeric esters. Once formed, these diastereomeric derivatives can be separated on a chromatographic column. The separation is based on the different interactions of each diastereomer with the stationary and mobile phases. aocs.org After separation, the individual diastereomers can be collected, and the original chiral carboxylic acid enantiomer can often be recovered by cleaving the bond to the chiral auxiliary, for example, through hydrolysis of the amide or ester linkage. aocs.org
Table 2: Potential Chiral Derivatizing Agents (CDAs) for Carboxylic Acids
| CDA Class | Example Reagent | Resulting Diastereomer |
| Chiral Amines | (R)-(+)-1-Phenylethylamine | Amide |
| Chiral Alcohols | (R)-(-)-2-Butanol | Ester |
| Chiral Isocyanates | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | Urethane (from corresponding alcohol) aocs.org |
| Amino Acid Derivatives | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amide nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 2 Bicyclo 4.1.0 Heptan 3 Yl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed covalent structure and stereochemistry of organic molecules. For 2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
Two-dimensional NMR experiments are critical for establishing connectivity within the complex bicyclo[4.1.0]heptane framework.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For the target molecule, COSY would be used to trace the spin systems within the cyclohexane (B81311) ring and the cyclopropane (B1198618) moiety, and to connect the protons of the acetic acid side chain to the bicyclic core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is indispensable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and identifying quaternary carbons. For instance, HMBC experiments on related bicyclo[4.1.0]heptane structures have been used to confirm the regioselectivity of substitutions by showing correlations between protons on one part of the ring system and carbons on another. acs.orgnih.gov For the target molecule, it would confirm the attachment point of the acetic acid side chain to the C3 position of the bicyclic frame.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space correlations rather than through-bond correlations. It is paramount for determining stereochemistry, as discussed below.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for a Stereoisomer of this compound (Note: These are hypothetical values based on related structures. Actual shifts depend on the specific stereoisomer and solvent.)
| Position | Expected ¹³C Shift (ppm) | Expected ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C=O | ~178 | - | H of CH₂-COOH → C=O |
| CH₂-COOH | ~41 | ~2.3 (dd) | H of CH₂-COOH → C3, C=O |
| C1 | ~20 | ~0.8 (m) | H7 → C1, C6; H2 → C1 |
| C2 | ~28 | ~1.9 (m), ~1.4 (m) | H3 → C2; H1 → C2 |
| C3 | ~35 | ~2.1 (m) | H of CH₂-COOH → C3; H2 → C3; H4 → C3 |
| C4 | ~26 | ~1.8 (m), ~1.2 (m) | H3 → C4; H5 → C4 |
| C5 | ~25 | ~1.7 (m), ~1.1 (m) | H4 → C5; H6 → C5 |
| C6 | ~19 | ~0.7 (m) | H7 → C6, C1; H5 → C6 |
| C7 | ~15 | ~0.5 (m), ~0.2 (m) | H1 → C7; H6 → C7 |
The bicyclo[4.1.0]heptane system is conformationally rigid and can exist as multiple diastereomers and enantiomers. vulcanchem.com The relative stereochemistry of the substituents and the fusion of the rings can be determined using Nuclear Overhauser Effect (NOE) studies, typically through a 2D NOESY experiment. uab.cat By observing cross-peaks between protons that are spatially proximate, one can build a 3D model of the molecule. For example, in studies of complex bicyclo[4.1.0]heptane nucleosides, NOESY experiments were essential to confirm the syn or anti relationship of substituents by identifying key spatial interactions, such as those between protons on the cyclopropane ring and protons on the cyclohexane ring. acs.orgresearchgate.net For this compound, NOE correlations would be expected between the C3 proton and specific protons on the C2, C4, and potentially the C7 positions, which would define the cis/trans relationship of the acetic acid group relative to the cyclopropane ring.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₄O₂, Molecular Weight: 154.21 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. acs.org
The fragmentation of carboxylic acids under electron ionization (EI) often involves characteristic losses. youtube.comwhitman.edu Common fragmentation pathways include:
Loss of the carboxyl group: A peak corresponding to [M - COOH]⁺ (m/z 109) would be expected.
McLafferty Rearrangement: If sterically feasible, this rearrangement could lead to a characteristic fragment ion. For aliphatic carboxylic acids, this often results in a prominent peak. whitman.eduyoutube.com
Ring Fragmentation: The strained bicyclic system would also be expected to undergo characteristic cleavages. Fragmentation of the bicyclo[4.1.0]heptane core often involves rupture of the cyclopropane ring or cleavage of the six-membered ring, leading to a complex pattern of smaller fragments. acs.orgoup.com
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment | Description |
| 154 | [M]⁺ | Molecular Ion |
| 137 | [M - OH]⁺ | Loss of hydroxyl radical |
| 109 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 95 | [C₇H₁₁]⁺ | Subsequent fragmentation of the bicyclic core |
| 81 | [C₆H₉]⁺ | Further fragmentation of the hydrocarbon backbone |
| 67 | [C₅H₇]⁺ | Common fragment in cyclic systems |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. oup.com For this compound, the IR spectrum would be dominated by two key features:
O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid. acs.org
The spectrum would also show C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the rings and C-H stretching for the cyclopropane ring at slightly higher wavenumbers (~3050 cm⁻¹).
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential for determining its absolute configuration. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. unibo.it The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared to the spectra of known compounds or to spectra predicted by quantum-mechanical calculations to assign the absolute stereochemistry of the enantiomers. mykhailiukchem.org The carboxylic acid chromophore itself can provide a basis for this analysis.
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC-MS, HPLC)
Chromatographic methods are fundamental for assessing the purity of a sample and for separating its constituent isomers. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile derivatives of the target compound. The carboxylic acid would typically be derivatized (e.g., converted to its methyl ester) to increase its volatility. GC-MS would then be used to separate the derivatized compound from any impurities and provide a mass spectrum for identification. Comprehensive two-dimensional GC (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) has proven highly effective for separating complex mixtures of bicyclic compounds. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separation of the stereoisomers of this compound. Chiral stationary phases (CSPs) are used to resolve the enantiomers. uab.cat The choice of a specific chiral column and mobile phase (often a mixture of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier) is critical for achieving baseline separation of the different isomers, allowing for their isolation and individual characterization. csfarmacie.czlcms.cz
Computational and Theoretical Studies of 2 Bicyclo 4.1.0 Heptan 3 Yl Acetic Acid
Quantum Chemical Calculations for Molecular Geometry and Stability
Quantum chemical calculations are instrumental in determining the three-dimensional structure and relative stability of different conformations of 2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid.
The bicyclo[4.1.0]heptane ring system can exist in several conformations, primarily dictated by the puckering of the six-membered ring. The two most common conformations are the boat and chair forms. For each of these, the acetic acid substituent at the C-3 position can adopt different orientations (axial or equatorial).
Energy minimization calculations, often employing methods like Density Functional Theory (DFT), are used to identify the most stable conformers. These calculations solve the Schrödinger equation for the molecule to find the lowest energy arrangement of its atoms. The relative energies of different conformers can be used to predict their populations at a given temperature.
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Chair (Equatorial) | 0.00 | ~95 |
| Chair (Axial) | 2.5 | ~4 |
| Boat (Equatorial) | 5.0 | <1 |
| Boat (Axial) | 7.0 | <1 |
This table presents hypothetical data based on typical energy differences for substituted cyclohexanes to illustrate the expected conformational preferences.
The bicyclo[4.1.0]heptane system possesses inherent ring strain due to the fusion of the three-membered cyclopropane (B1198618) ring with the six-membered ring. This strain arises from angle and torsional strain. Computational methods can quantify this strain energy by comparing the heat of formation of the molecule with a hypothetical strain-free reference compound. swarthmore.edu
| Molecule | Calculated Strain Energy (kcal/mol) |
|---|---|
| Cyclohexane (B81311) | 0.1 |
| Cyclopropane | 27.5 |
| Bicyclo[4.1.0]heptane | ~28 |
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including those involving this compound.
The cyclopropane ring in the bicyclo[4.1.0]heptane system is susceptible to ring-opening reactions under certain conditions, such as in the presence of acids or electrophiles. Computational modeling can map out the potential energy surface for these reactions, identifying the transition states and intermediates involved. For instance, protonation of the cyclopropane ring could lead to a carbocationic intermediate that can undergo rearrangement or nucleophilic attack. nih.gov
By calculating the activation energies for different possible reaction pathways, computational models can predict the reactivity and regioselectivity of reactions involving this compound. For example, in a ring-opening reaction, calculations can determine which of the cyclopropane bonds is more likely to break and where a nucleophile is most likely to attack. This information is crucial for understanding and controlling the outcomes of chemical transformations.
Spectroscopic Property Predictions
Computational methods can accurately predict various spectroscopic properties of molecules, which can aid in their experimental characterization.
| Spectroscopic Technique | Predicted Data |
|---|---|
| 1H NMR | Predicted chemical shifts and coupling constants for all protons. |
| 13C NMR | Predicted chemical shifts for all carbon atoms. |
| Infrared (IR) | Predicted vibrational frequencies for characteristic functional groups (e.g., C=O stretch of the carboxylic acid). |
| Mass Spectrometry | Predicted fragmentation patterns upon ionization. |
These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help identify an unknown substance.
Calculated NMR Chemical Shifts and Coupling Constants
No published studies containing calculated Nuclear Magnetic Resonance (NMR) chemical shifts or coupling constants for this compound were identified. While experimental NMR data for related bicyclo[4.1.0]heptane derivatives exist, theoretical predictions for the title compound are not available in the reviewed literature.
Vibrational Frequency Calculations
Similarly, no research articles or datasets were found that presented vibrational frequency calculations for this compound. Such calculations are instrumental in interpreting infrared (IR) and Raman spectra, but have not been reported for this specific molecule.
Structure-Property Relationship Theoretical Frameworks
A review of the literature did not reveal any theoretical frameworks or quantitative structure-property relationship (QSPR) studies specifically developed for this compound or its close analogs. While general principles of physical organic chemistry can be applied to infer relationships between its structure and properties, dedicated theoretical models for this compound are not documented.
Applications of 2 Bicyclo 4.1.0 Heptan 3 Yl Acetic Acid As a Synthetic Building Block
Utility in Complex Carbocyclic and Heterocyclic Synthesis
The bicyclo[4.1.0]heptane framework, also known as a norcarane (B1199111) skeleton, is a prominent structural motif in a variety of theoretically interesting and biologically relevant molecules. acs.org The strategic placement of an acetic acid side chain at the C-3 position offers a reactive site for elaboration into more complex carbocyclic and heterocyclic systems.
The inherent ring strain of the cyclopropane (B1198618) moiety within the bicyclo[4.1.0]heptane system is a key driver for its use in ring-expansion reactions. Acid-catalyzed rearrangements provide a powerful method for converting the bicyclic framework into larger, seven-membered ring systems. thieme-connect.de For instance, treatment of bicyclo[4.1.0]heptan-2-ols with perchloric acid in acetic acid has been shown to induce a clean rearrangement to yield cyclohept-3-enyl acetates. thieme-connect.de This type of transformation, proceeding through a cyclopropylmethyl-type carbocation intermediate, can be envisioned for derivatives of 2-(bicyclo[4.1.0]heptan-3-yl)acetic acid.
The general strategy involves the cleavage of an internal bond of the cyclopropane ring, leading to the formation of a cycloheptene (B1346976) derivative. thieme-connect.de The specific reaction conditions can be tailored to favor the formation of the seven-membered ring over competing reaction pathways. thieme-connect.de Radical-mediated ring expansions have also been utilized in the synthesis of macrocyclic ketones from related bicyclic systems. thieme-connect.de These methodologies highlight the potential of the bicyclo[4.1.0]heptane core of the title compound to serve as a masked cycloheptane (B1346806), accessible through controlled ring-opening reactions.
| Starting Material Type | Reagents/Conditions | Product Type | Key Transformation |
|---|---|---|---|
| Bicyclo[4.1.0]heptan-2-ols | Perchloric acid in acetic acid | Cyclohept-3-enyl acetates | Acid-catalyzed rearrangement |
| 2-Oxobicyclo[4.1.0]heptane derivatives | p-Toluenesulfonic acid in methanol | Seven-membered-ring methoxy (B1213986) ketone | Rearrangement via carbocation |
| 1,1-Dihalocyclopropanes on a bicyclo[4.1.0]heptane system | Silver-mediated Wagner–Meerwein shift | Unsaturated cycloheptenone | Rearrangement via carbocation |
Beyond ring expansion, the rigid bicyclo[4.1.0]heptane skeleton of this compound is an excellent starting point for the synthesis of more complex, polycyclic molecules. The defined stereochemistry and conformational rigidity of the core can be used to control the stereochemical outcome of subsequent reactions, enabling the asymmetric synthesis of highly substituted polycyclic ring systems. acs.org The transformation of related bicyclo[4.1.0]heptane frameworks can be harnessed to generate molecular diversity, leading to intricate and functionally rich polycyclic structures.
For example, intramolecular reactions involving the acetic acid side chain or derivatives thereof can lead to the formation of new rings fused to the original bicyclic system. This approach has been utilized in the synthesis of novel carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold, demonstrating the utility of this framework in creating architecturally complex molecules with potential biological activity. acs.org
Derivatization for Advanced Organic Synthesis
The carboxylic acid moiety of this compound is a versatile functional group that allows for extensive derivatization, opening up a wide array of possibilities for advanced organic synthesis.
While the acetic acid group itself is a key functional handle, the bicyclic core can also be functionalized. Synthetic strategies for related bicyclic systems often involve the introduction of various functional groups to modulate the molecule's properties. nih.gov For the title compound, reactions such as allylic oxidation can introduce hydroxyl groups, which are critical for subsequent functionalization. vulcanchem.com Hydroboration-oxidation is another powerful tool for installing hydroxymethyl groups with high stereocontrol. vulcanchem.com These transformations, applied to unsaturated precursors of this compound, would yield derivatives with multiple points for further chemical modification.
The carboxylic acid group is readily converted into a variety of other functional groups, significantly broadening the synthetic utility of the parent compound. Standard coupling reactions can be employed to form amides and esters. For instance, the synthesis of various amides from the structurally related bicyclo[4.1.0]heptane-7-carboxylic acid has been reported. google.com These derivatives can serve as key intermediates for further transformations or as final target molecules in their own right. nih.gov
The formation of amides, for example, introduces a nitrogen atom and the potential for creating new carbon-nitrogen bonds. Esters can be used as protecting groups for the carboxylic acid or can participate in reactions such as Claisen condensations. The conversion of the carboxylic acid to other functional groups like alcohols, amines, or halides further expands the synthetic toolbox available to chemists working with this scaffold.
| Derivative | Synthetic Method | Potential for Further Transformation |
|---|---|---|
| Amides | Coupling with amines (e.g., using carbodiimides) | Hofmann rearrangement, reduction to amines |
| Esters | Fischer esterification, reaction with alkyl halides | Claisen condensation, reduction to alcohols |
| Acid Chlorides | Reaction with thionyl chloride or oxalyl chloride | Friedel-Crafts acylation, reaction with organometallics |
| Alcohols | Reduction of the carboxylic acid (e.g., with LiAlH4) | Oxidation, conversion to halides or tosylates |
Contribution to Methodological Advancements in Organic Synthesis
The study and application of this compound and its derivatives contribute to broader advancements in synthetic methodology. The challenges associated with controlling stereochemistry in such a rigid and complex system drive the development of new stereoselective reactions. For example, the synthesis of enantiomerically pure carbocyclic nucleoside analogues based on a cyclohexane (B81311) moiety with a fused cyclopropyl (B3062369) ring has been achieved through stereoselective synthesis. nih.gov
Furthermore, the exploration of ring-expansion reactions of the bicyclo[4.1.0]heptane core helps to refine our understanding of carbocation rearrangements and radical-mediated processes. The development of efficient methods for the derivatization of the carboxylic acid function in the context of a complex bicyclic scaffold also adds to the repertoire of synthetic organic chemistry. The unique reactivity conferred by the strained cyclopropane ring continues to make this class of compounds a fertile ground for discovering novel chemical transformations and synthetic strategies.
Development of Novel Synthetic Routes Utilizing the Compound's Reactivity
The reactivity of this compound is largely dictated by the presence of the cyclopropane ring and the carboxylic acid moiety. Novel synthetic routes can be devised by exploiting these features, either independently or in concert.
One of the primary modes of reactivity for the bicyclo[4.1.0]heptane system involves the selective opening of the strained cyclopropane ring. This can be achieved under various conditions, including acid catalysis, transition-metal catalysis, or radical conditions, to afford functionalized cycloheptane derivatives. The regioselectivity and stereoselectivity of the ring-opening are influenced by the substitution pattern on the bicyclic core and the nature of the reagents employed. For instance, acid-catalyzed ring opening would likely proceed through a carbocationic intermediate, with the regiochemical outcome being directed by the stability of the resulting carbocation.
The carboxylic acid group of this compound serves as a versatile handle for a variety of synthetic transformations. Standard derivatization of the carboxyl group can lead to the formation of esters, amides, and acid chlorides, which can then participate in a wide array of subsequent reactions. For example, the corresponding amides could be subjected to Hofmann or Curtius rearrangement to furnish amines, while the esters could undergo Claisen condensation or be used as precursors for Grignard reactions.
Furthermore, the interplay between the carboxylic acid functionality and the cyclopropane ring can be harnessed to develop novel intramolecular reactions. For instance, activation of the carboxylic acid, followed by an intramolecular nucleophilic attack from a suitably positioned intermediate derived from the bicyclic system, could lead to the formation of complex polycyclic lactones.
Below is a table summarizing potential synthetic transformations utilizing the reactivity of this compound.
| Functional Group | Reaction Type | Potential Products |
| Cyclopropane Ring | Acid-Catalyzed Ring Opening | Functionalized Cycloheptenes |
| Cyclopropane Ring | Transition-Metal Catalyzed Ring Opening | Substituted Cycloheptadienes |
| Cyclopropane Ring | Radical-Mediated Ring Opening | Halogenated Cycloheptanes |
| Carboxylic Acid | Esterification | Alkyl 2-(Bicyclo[4.1.0]heptan-3-yl)acetates |
| Carboxylic Acid | Amidation | 2-(Bicyclo[4.1.0]heptan-3-yl)acetamides |
| Carboxylic Acid | Reduction | 2-(Bicyclo[4.1.0]heptan-3-yl)ethanol |
| Combined Reactivity | Intramolecular Cyclization | Bicyclic Lactones |
Evaluation of Stereochemical Control in Subsequent Transformations
The stereochemical complexity of this compound, which possesses multiple stereocenters, makes it an attractive chiral building block. The stereochemical outcome of reactions involving this compound is a critical consideration for the synthesis of enantiomerically pure target molecules.
The relative stereochemistry of the substituents on the bicyclo[4.1.0]heptane core plays a crucial role in directing the stereochemical course of subsequent transformations. For example, in reactions involving the cyclopropane ring, the existing stereocenters can exert significant diastereoselective control. The approach of a reagent to the bicyclic system can be sterically hindered by the substituents, leading to a preferred facial selectivity.
In the case of cyclopropane ring-opening reactions, the stereochemistry of the starting material can dictate the stereochemistry of the resulting cycloheptene. The ring-opening process can proceed through stereospecific pathways, such as a concerted disrotatory or conrotatory opening, depending on the reaction conditions and the nature of the substrate. The stereochemical relationship between the acetic acid side chain and the cyclopropane ring will influence the conformational preferences of the molecule, which in turn can affect the stereochemical outcome of reactions at remote positions.
Furthermore, the chiral centers in this compound can be utilized to induce asymmetry in newly formed stereocenters. For instance, the carboxylic acid can be converted into a chiral auxiliary, which can then direct the stereoselective introduction of new functional groups. Alternatively, the inherent chirality of the bicyclic scaffold can be exploited in asymmetric catalysis, where the compound or its derivatives act as chiral ligands for a metal catalyst.
The evaluation of stereochemical control in transformations of this compound is essential for its effective use in stereoselective synthesis. Detailed mechanistic studies and the use of advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, are crucial for elucidating the stereochemical pathways of these reactions.
The following table outlines key stereochemical considerations in transformations involving this compound.
| Transformation | Stereochemical Consideration | Potential Outcome |
| Cyclopropane Ring Opening | Diastereoselectivity | Control of stereocenters in the resulting cycloheptane |
| Reactions at the Carboxylic Acid | Chiral Auxiliary Control | Asymmetric induction in subsequent reactions |
| Intramolecular Reactions | Conformational Control | Formation of stereochemically defined polycyclic systems |
| Use as a Chiral Ligand | Asymmetric Catalysis | Enantioselective synthesis of a wide range of products |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclopropanation of bicyclic precursors followed by functionalization. For example, analogous bicycloheptane-carboxylic acids are synthesized via Diels-Alder reactions or photochemical cycloadditions, with subsequent hydrolysis or oxidation steps . Optimization includes controlling temperature (e.g., low temps for stereochemical retention) and using catalysts like Lewis acids (e.g., BF₃·OEt₂) to enhance yields. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be validated in a research setting?
- Methodological Answer : Use tandem analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm bicycloheptane ring geometry and acetic acid moiety integration .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous bicyclo compounds have mp ranges of 108–160°C) .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectroscopic data for bicycloheptane derivatives?
- Methodological Answer : Discrepancies in NMR or IR spectra may arise from stereochemical variations or solvent effects. Strategies include:
- Variable Temperature (VT) NMR : Resolve dynamic stereochemical interconversions (e.g., ring-flipping in bicyclo systems) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and compare with experimental data .
- X-ray Crystallography : Resolve ambiguities in ring geometry by obtaining single-crystal structures .
Q. How do substituents on the bicycloheptane ring influence the compound’s reactivity in esterification or amidation reactions?
- Methodological Answer : Substituents (e.g., methyl, nitro groups) alter steric and electronic environments. For example:
- Steric Effects : Bulky groups at the 3-position hinder nucleophilic attacks, requiring longer reaction times or elevated temperatures .
- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) activate the acetic acid moiety for nucleophilic substitution, enabling faster amidation with amines .
- Experimental Design : Conduct comparative kinetic studies (e.g., monitoring reaction progress via TLC) using substituted analogs .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer : Key challenges include:
- Thermodynamic Control : At larger scales, prolonged heating may lead to ring-opening or epimerization. Use flow chemistry for precise temperature control .
- Catalyst Loading : Optimize homogeneous catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
Data Contradiction Analysis
Q. How to resolve discrepancies between theoretical and observed yields in multi-step syntheses?
- Methodological Answer :
- Step-wise Yield Tracking : Isolate intermediates (e.g., bicycloheptane esters) and quantify yields at each step via gravimetry .
- Byproduct Identification : Use GC-MS or LC-MS to detect side products (e.g., dimerization during cyclopropanation) .
- Reaction Optimization : Adjust stoichiometry (e.g., excess acetic anhydride) or switch solvents (e.g., from THF to DCM) to suppress competing pathways .
Safety and Handling in Research
Q. What are the critical safety protocols for handling bicycloheptane-acetic acid derivatives in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., volatile intermediates like acetic anhydride) .
- PPE : Wear nitrile gloves and safety goggles; compound may cause skin/eye irritation (H315, H319 per GHS) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
